molecular formula C25H25F3N4O3 B2466912 ethyl 1-(4-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate CAS No. 921989-98-2

ethyl 1-(4-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2466912
CAS No.: 921989-98-2
M. Wt: 486.495
InChI Key: INBUHHLRKUBEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridazine derivative family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Its structure includes:

  • 4-Methylphenyl group at position 1, contributing to steric and electronic modulation.
  • Piperazine moiety substituted with a 3-(trifluoromethyl)phenyl group at position 4, likely influencing receptor binding affinity due to the electron-withdrawing trifluoromethyl (-CF₃) group.
  • 6-Oxo-1,6-dihydropyridazine core, a pharmacophore associated with diverse biological activities, including antihypertensive and antimicrobial effects .

Synthetic routes for analogous pyridazine derivatives involve condensation of carbohydrazides with substituted phenyl groups under reflux conditions, followed by crystallization .

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-6-oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N4O3/c1-3-35-24(34)23-21(16-22(33)32(29-23)19-9-7-17(2)8-10-19)31-13-11-30(12-14-31)20-6-4-5-18(15-20)25(26,27)28/h4-10,15-16H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBUHHLRKUBEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the pyridazine ring, followed by the introduction of the piperazine moiety and the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-(4-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name / ID Key Substituents Biological Activity (Reported) Reference
Target Compound 4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl, 4-methylphenyl, ethyl carboxylate Antihypertensive (hypothetical, based on analogs)
6-Oxo-3-(4-chlorophenyl)-5,6-dihydropyridazine-1(4H)-carbohydrazide 4-chlorophenyl, carbohydrazide Antimicrobial (e.g., E. coli inhibition)
6-(Substituted-phenyl)-2-(4-substituted-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl) analogs Triazole-thione moiety, variable phenyl groups Antihypertensive (ACE inhibition)
Ethyl 4-(4-fluorophenyl)piperazin-1-yl-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-fluorophenylpiperazine, ethyl carboxylate Moderate dopamine receptor binding

Key Findings from Comparative Analysis

Role of the Trifluoromethyl Group :
The -CF₃ group in the target compound enhances metabolic stability and binding affinity compared to halogenated (e.g., -Cl, -F) or methyl-substituted analogs. For instance, fluorophenylpiperazine derivatives exhibit weaker receptor interaction due to reduced electron-withdrawing effects .

Impact of the Piperazine Moiety :
Piperazine-containing derivatives generally show superior cardiovascular activity. In contrast, triazole-thione analogs (e.g., compound 4(a-i) in Table 1) prioritize ACE inhibition but lack the trifluoromethyl group’s pharmacokinetic advantages .

Carboxylate vs. Hydrazide Functional Groups :
Ethyl carboxylate esters (as in the target compound) improve membrane permeability compared to carbohydrazide derivatives, which are more polar and less bioavailable .

Dose-Effect Relationships : While specific ED₅₀ data for the target compound is unavailable, methods like Litchfield-Wilcoxon analysis () could estimate its potency relative to analogs. For example, triazole-thione derivatives require higher doses (lower potency) to achieve comparable antihypertensive effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.